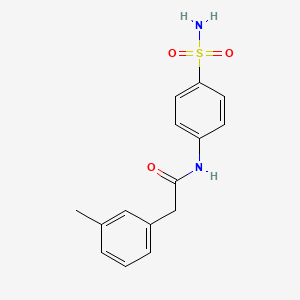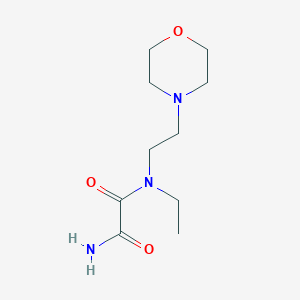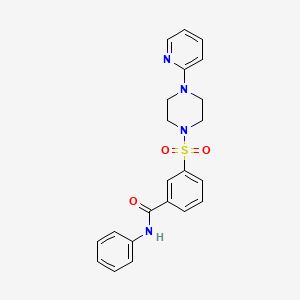
2-(3-methylphenyl)-N-(4-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenyl)-N-(4-sulfamoylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 3-methylphenyl group and a 4-sulfamoylphenyl group attached to an acetamide backbone
Vorbereitungsmethoden
The synthesis of 2-(3-methylphenyl)-N-(4-sulfamoylphenyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenylacetic acid with 4-aminobenzenesulfonamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. After the reaction is complete, the product is purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
2-(3-methylphenyl)-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings. Electrophilic substitution reactions can be facilitated using reagents like halogens or nitrating agents under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
2-(3-methylphenyl)-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, the compound is explored for its therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-(3-methylphenyl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(3-methylphenyl)-N-(4-sulfamoylphenyl)acetamide can be compared with other similar compounds, such as:
N-(4-sulfamoylphenyl)acetamide: This compound lacks the 3-methylphenyl group, which may result in different chemical and biological properties.
2-(3-methylphenyl)acetamide:
4-sulfamoylbenzoic acid: This compound has a carboxylic acid group instead of an acetamide group, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-3-2-4-12(9-11)10-15(18)17-13-5-7-14(8-6-13)21(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHDIJXMXOVEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methylphenyl)-N'-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}urea](/img/structure/B5474827.png)
![6-[(2-ethylpiperidin-1-yl)methyl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5474832.png)
![N-(1H-indol-5-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5474842.png)
![N-(4-fluorophenyl)-1-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinamine](/img/structure/B5474845.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5474850.png)
![4-{[4-(3-methylphenoxy)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5474862.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5474885.png)
![ethyl {4-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5474887.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B5474893.png)
![3-methyl-1-{1-[(6-pyrimidin-5-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one](/img/structure/B5474905.png)



![1-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B5474924.png)
